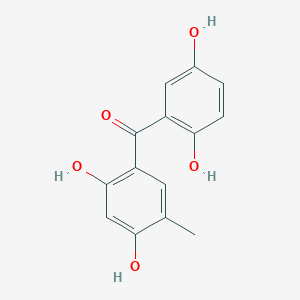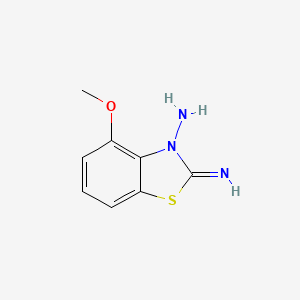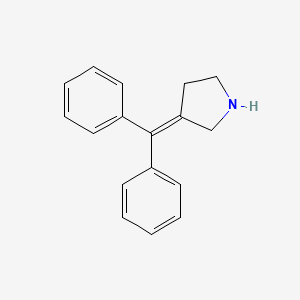
Pyrrolidine, 3-(diphenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 3-(diphenylmethylene)- is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a diphenylmethylene group attached to the third carbon of the pyrrolidine ring. Pyrrolidine itself is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-(diphenylmethylene)- typically involves the reaction of pyrrolidine with benzophenone under specific conditions. One common method is the condensation reaction where pyrrolidine reacts with benzophenone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques such as distillation and crystallization are often employed .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine, 3-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 3-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Pyrrolidine, 3-(diphenylmethylene)- involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: An aromatic heterocycle with similar biological activities but different chemical properties.
Pyrrolidine-2,5-dione: A derivative with distinct pharmacological profiles.
Proline: A naturally occurring amino acid with a pyrrolidine ring, used in protein synthesis
Uniqueness: Pyrrolidine, 3-(diphenylmethylene)- stands out due to its diphenylmethylene group, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with a broader range of biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
61334-11-0 |
|---|---|
Molekularformel |
C17H17N |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
3-benzhydrylidenepyrrolidine |
InChI |
InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(16-11-12-18-13-16)15-9-5-2-6-10-15/h1-10,18H,11-13H2 |
InChI-Schlüssel |
VFURWZYTANHXQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


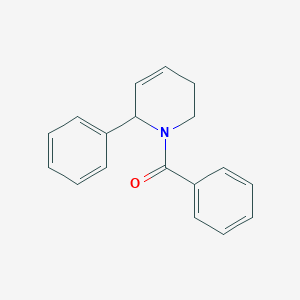

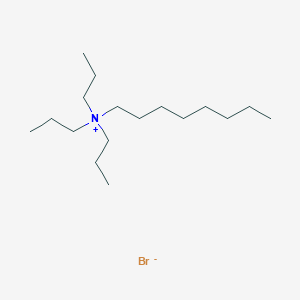

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
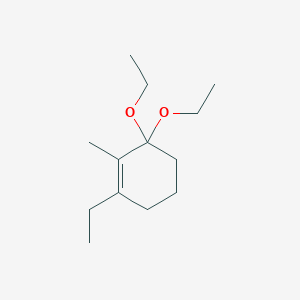
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
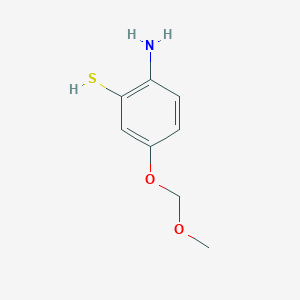
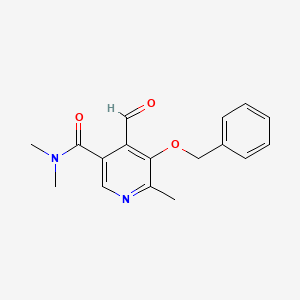
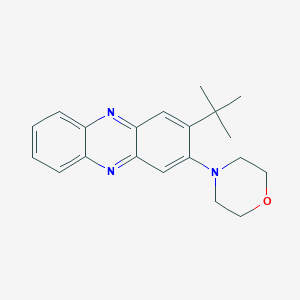
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
